molecular formula C11H13Cl2NO2 B15307751 ethyl (3S)-3-amino-3-(2,3-dichlorophenyl)propanoate

ethyl (3S)-3-amino-3-(2,3-dichlorophenyl)propanoate

Cat. No.: B15307751
M. Wt: 262.13 g/mol
InChI Key: ZTXFSUQPHPWBCG-VIFPVBQESA-N
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Description

Ethyl (3S)-3-amino-3-(2,3-dichlorophenyl)propanoate is an organic compound with a complex structure It is characterized by the presence of an amino group, a dichlorophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-amino-3-(2,3-dichlorophenyl)propanoate typically involves the esterification of (3S)-3-amino-3-(2,3-dichlorophenyl)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-(2,3-dichlorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ethyl (3S)-3-nitro-3-(2,3-dichlorophenyl)propanoate.

    Reduction: Formation of ethyl (3S)-3-amino-3-(2,3-dichlorophenyl)propanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (3S)-3-amino-3-(2,3-dichlorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3S)-3-amino-3-(2,3-dichlorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate
  • Ethyl (3S)-3-amino-3-(2,4-dichlorophenyl)propanoate
  • Ethyl (3S)-3-amino-3-(2,3-dibromophenyl)propanoate

Uniqueness

Ethyl (3S)-3-amino-3-(2,3-dichlorophenyl)propanoate is unique due to the specific positioning of the dichloro substituents on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-(2,3-dichlorophenyl)propanoate

InChI

InChI=1S/C11H13Cl2NO2/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5,9H,2,6,14H2,1H3/t9-/m0/s1

InChI Key

ZTXFSUQPHPWBCG-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=C(C(=CC=C1)Cl)Cl)N

Canonical SMILES

CCOC(=O)CC(C1=C(C(=CC=C1)Cl)Cl)N

Origin of Product

United States

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